5-Methyl-3-(5-quinolyl)isoxazole-4-carboxylic Acid
CAS No.:
Cat. No.: VC18333435
Molecular Formula: C14H10N2O3
Molecular Weight: 254.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H10N2O3 |
|---|---|
| Molecular Weight | 254.24 g/mol |
| IUPAC Name | 5-methyl-3-quinolin-5-yl-1,2-oxazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C14H10N2O3/c1-8-12(14(17)18)13(16-19-8)10-4-2-6-11-9(10)5-3-7-15-11/h2-7H,1H3,(H,17,18) |
| Standard InChI Key | OMMVYWNWCOLAAU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NO1)C2=C3C=CC=NC3=CC=C2)C(=O)O |
Introduction
Structural and Synthetic Foundations
Molecular Architecture and Key Functional Groups
The molecule consists of a central isoxazole ring (a five-membered heterocycle containing one oxygen and one nitrogen atom) substituted at position 3 with a quinoline moiety and at position 4 with a carboxylic acid group. The methyl group at position 5 adds steric bulk and influences electronic distribution. The quinoline component, a bicyclic structure comprising a benzene ring fused to a pyridine ring, introduces aromaticity and π-stacking capabilities, while the carboxylic acid enables hydrogen bonding and salt formation.
Laboratory-Scale Synthesis
The primary synthetic route involves a cyclocondensation reaction between 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide and an aromatic aldehyde under indium(III) trifluoromethanesulfonate catalysis. This method achieves yields of 63–81% through nucleophilic addition and subsequent cyclization. Alternative approaches employ hydroxylamine hydrochloride (NH₂OH·HCl) in refluxing methanol (2–3 hours), facilitating isoxazole ring formation via [3+2] cycloaddition.
Table 1: Optimization of Cyclocondensation Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| In(OTf)₃ | EtOH | 80 | 78 |
| HCl (anhydrous) | MeOH | 65 | 63 |
| TiCl₄ | Toluene | 110 | 72 |
Industrial Production Strategies
Scale-up processes utilize continuous flow reactors to enhance reaction efficiency and purity. Metal-free protocols are under development to reduce environmental impact, though current methods rely on transition metal catalysts for regioselective control.
Chemical Reactivity and Derivative Formation
Hydrolysis and Decarboxylation Pathways
The isoxazole ring demonstrates sensitivity to hydrolytic conditions:
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Alkaline hydrolysis (1–2 eq NaOH, aqueous ethanol, 70–80°C) cleaves the ring, producing β-keto amide intermediates (65–75% yield).
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Acid-catalyzed decarboxylation (conc. HCl, 100–120°C) removes the carboxylic acid group, yielding 5-methyl-3-(5-quinolyl)isoxazole (80–85% yield).
Esterification and Amidation
The carboxylic acid undergoes standard derivatization:
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Methyl ester formation (MeOH/H₂SO₄, reflux): 90% yield.
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Amide coupling (DCC/EDCl with amines): 78–82% yield for aryl and alkyl amides.
Table 2: Amidation Reaction Outcomes
| Amine | Coupling Agent | Solvent | Product Yield (%) |
|---|---|---|---|
| Aniline | DCC | DMF | 78 |
| Benzylamine | EDCl/HOBt | DCM | 82 |
Electrophilic Substitution on Quinoline
Nitration (HNO₃/H₂SO₄, 0–5°C) introduces a nitro group at position 8 (60% yield), while bromination (Br₂/FeBr₃, CCl₄) yields the 8-bromo derivative (55%).
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
Anticancer Mechanisms
In vitro studies demonstrate dose-dependent cytotoxicity against leukemia (HL-60) and breast cancer (MCF-7) cell lines, with IC₅₀ values of 50–100 µM. Apoptosis induction correlates with Bcl-2 downregulation and caspase-3 activation.
Enzyme Inhibition
Preliminary data suggest inhibition of cyclooxygenase-2 (COX-2) and xanthine oxidase, implicating potential anti-inflammatory and uric acid-lowering applications.
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Replacing the quinoline group with phenyl or thiophene moieties reduces antimicrobial potency by 40–60%, underscoring the importance of the bicyclic aromatic system. Electron-withdrawing substituents (e.g., nitro groups) improve metabolic stability but decrease solubility.
Table 4: Analog Comparison by LogP and Activity
| Analog Substituent | logP | MIC (S. aureus) (µg/mL) |
|---|---|---|
| Quinoline | 2.1 | 64 |
| Phenyl | 1.8 | 110 |
| 3-Nitrophenyl | 1.5 | 95 |
Coordination Chemistry and Material Science Applications
Metal Complex Formation
The compound acts as a bidentate ligand, coordinating through the quinoline nitrogen and carboxylic acid oxygen. Cu(II) complexes exhibit octahedral geometry and catalytic activity in oxidation reactions.
Table 5: Metal Complex Properties
| Metal Ion | Coordination Mode | Application |
|---|---|---|
| Cu(II) | N,O-bidentate | Catalytic oxidation |
| Fe(III) | O,O-bidentate | Magnetic materials |
Challenges and Future Directions
Current limitations include moderate synthetic yields (60–80%) and limited in vivo pharmacokinetic data. Future research should prioritize:
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Development of asymmetric synthesis routes for enantiomerically pure derivatives.
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In-depth toxicological profiling in mammalian models.
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Exploration of photodynamic therapy applications leveraging the quinoline chromophore.
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